molecular formula C17H14Cl2O3 B2496743 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid CAS No. 344282-29-7

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid

Cat. No.: B2496743
CAS No.: 344282-29-7
M. Wt: 337.2
InChI Key: WYXQBMOYMYWDLV-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid is an organic compound that features a dichlorophenyl group and a methylphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with 4-methylbenzyl cyanide under basic conditions to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and an organic solvent like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)-2-phenyl-4-oxobutanoic acid: Similar structure but lacks the methyl group on the phenyl ring.

    4-(3,4-Dichlorophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid: Similar structure but has an additional chlorine atom on the phenyl ring.

Uniqueness

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid is unique due to the presence of both dichlorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-10-2-4-11(5-3-10)13(17(21)22)9-16(20)12-6-7-14(18)15(19)8-12/h2-8,13H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQBMOYMYWDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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